5-Sulfopicolinic acid

Overview

Description

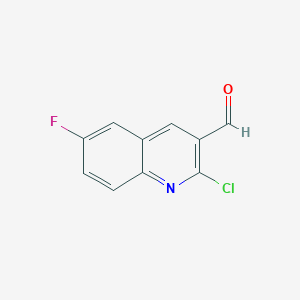

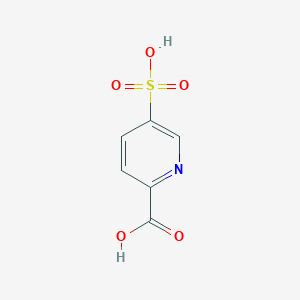

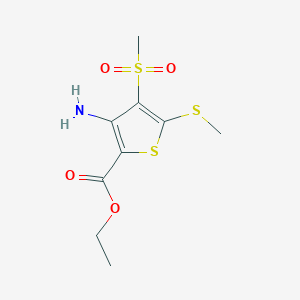

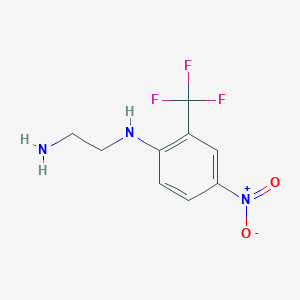

5-Sulfopicolinic acid is a chemical compound with the molecular formula C6H5NO5S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Sulfopicolinic acid consists of 6 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The average mass is 203.173 Da and the monoisotopic mass is 202.988846 Da .Scientific Research Applications

Histone Deacetylase Inhibitors in Cancer Treatment : A study by Marks and Breslow (2007) discussed the development of histone deacetylase inhibitors like vorinostat, starting from dimethyl sulfoxide (DMSO), for treating cancer. Vorinostat has shown promising results against hematologic and solid tumors (Marks & Breslow, 2007).

Antibacterial Agents in Agriculture : Xu et al. (2012) synthesized new sulfone compounds containing the 1,3,4-oxadiazole moiety, which showed significant antibacterial activity against tobacco bacterial wilt, a common agricultural problem (Xu et al., 2012).

Nanocatalysts in Chemical Synthesis : Research by Amoozadeh et al. (2016) introduced nano-zirconia-supported sulfonic acid as a novel, efficient, and highly recyclable heterogeneous solid acid nanocatalyst for various multicomponent reactions in chemical synthesis (Amoozadeh et al., 2016).

Pesticide Development : A study by Yu et al. (2016) focused on designing novel oxazolines containing sulfone/sulfoxide groups as potential candidates for environmentally friendly pesticides (Yu et al., 2016).

Development of Alzheimer’s Therapeutics : Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine as potential therapeutic agents for Alzheimer’s disease. These compounds showed promising inhibitory activity against acetylcholinesterase (Abbasi et al., 2018).

Fluorescence Indicators in Analytical Chemistry : Bishop (1963) explored the use of fluorescent 8-hydroxyquinoline-5-sulfonic acid complexes in titrations, providing a new method for analyzing mixtures of cations in small or dilute samples (Bishop, 1963).

Antioxidant and Anti-inflammatory Applications : Ezhilmathi et al. (2007) investigated the effect of 5-sulfosalicylic acid on antioxidant activity and vase life of Gladiolus cut flowers. Their findings suggest that 5-sulfosalicylic acid increases vase life by enhancing reactive oxygen species scavenging activity (Ezhilmathi et al., 2007).

Safety and Hazards

5-Sulfopicolinic acid is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Protective equipment and adequate ventilation are recommended when handling this compound .

Future Directions

Mechanism of Action

Target of Action

5-Sulfopicolinic acid is a derivative of picolinic acid . Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator . It plays a key role in zinc transport and binds to zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, 5-Sulfopicolinic acid works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs is crucial for its anti-viral activity .

Biochemical Pathways

It’s known that picolinic acid, the parent compound, sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . More research is needed to fully understand the biochemical pathways influenced by 5-Sulfopicolinic acid.

Pharmacokinetics

It’s known that picolinic acid, the parent compound, is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . More research is needed to understand the ADME properties of 5-Sulfopicolinic acid and their impact on bioavailability.

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It’s possible that 5-Sulfopicolinic acid may have similar effects, but more research is needed to confirm this.

Action Environment

It’s known that the action of picolinic acid, the parent compound, can be influenced by factors such as the presence of other cytokines . More research is needed to understand how environmental factors influence the action of 5-Sulfopicolinic acid.

properties

IUPAC Name |

5-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)5-2-1-4(3-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIORIXOHHAHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376512 | |

| Record name | 5-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfopicolinic acid | |

CAS RN |

4833-91-4 | |

| Record name | 5-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)